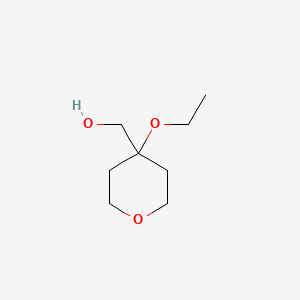

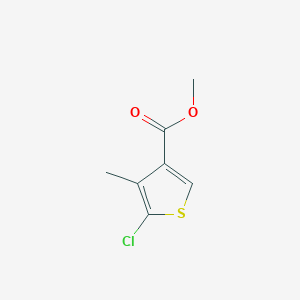

(4-Ethoxyoxan-4-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

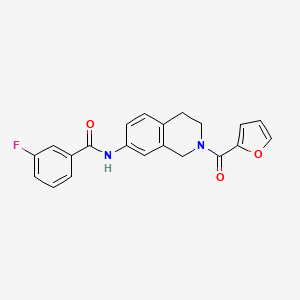

(4-Ethoxyoxan-4-yl)methanol, also known as ethoxymethyloxan, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Bidentate Chelation-Controlled Asymmetric Synthesis

(Jung, Ho, & Kim, 2000) reported on the asymmetric synthesis of α-hydroxy esters using a chiral auxiliary based on a 2,2-dimethyl-1,3-dioxolan-4-yl derivative. This work demonstrates the role of bidentate chelation in controlling the stereochemistry of the synthesis, highlighting the utility of dioxolane derivatives in organic synthesis.

Electrochemical Organic Synthesis

Nematollahi and Golabi (1996) explored the electrochemical oxidation of catechol and 4-methylcatechol in methanol, leading to the synthesis of methoxylated benzoquinones (Nematollahi & Golabi, 1996). This study underscores the potential of methanol as a solvent and reactant in the electro-organic synthesis of important chemical intermediates.

Catalysis and Material Science

The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y, as described by Ghorbanloo and Alamooti (2017), illustrates the use of methanol-derived ligands in creating efficient and reusable catalysts for the oxidation of alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017). Such materials offer advantages in terms of activity, stability, and recyclability.

Surface Science and Catalysis

Wu et al. (2012) employed methanol to probe the surface sites of ceria nanocrystals with well-defined surface planes (Wu, Li, Mullins, & Overbury, 2012). The interaction of methanol with different ceria surfaces provides insights into the nature of surface sites and their catalytic properties, important for applications in environmental catalysis and energy conversion.

Zeolite Catalysis

Hutchings, Watson, and Willock (1999) discussed the mechanism of methanol conversion to hydrocarbons over zeolite catalysts, focusing on the formation of the first carbon-carbon bond (Hutchings, Watson, & Willock, 1999). This work contributes to the understanding of methanol-to-olefin processes, relevant for the chemical industry and synthetic fuels production.

Methanol Utilization in Organic Synthesis

Natte, Neumann, Beller, and Jagadeesh (2017) reviewed the use of methanol as a C1 source in organic synthesis, highlighting its versatility in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds (Natte, Neumann, Beller, & Jagadeesh, 2017). This minireview emphasizes methanol's role as a sustainable feedstock for the synthesis of value-added chemicals.

特性

IUPAC Name |

(4-ethoxyoxan-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-11-8(7-9)3-5-10-6-4-8/h9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNGHDUHNRDUOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCOCC1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxyoxan-4-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

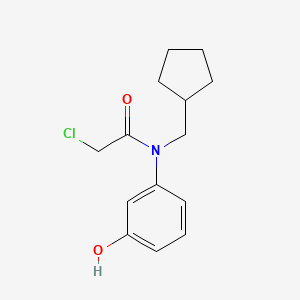

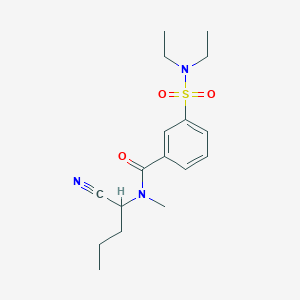

![N-(butan-2-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531963.png)

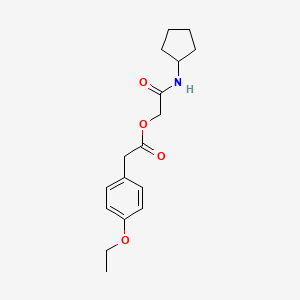

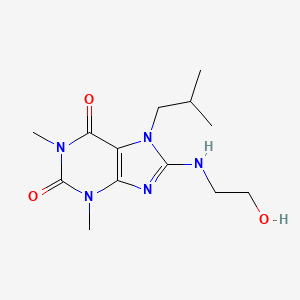

![5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2531971.png)

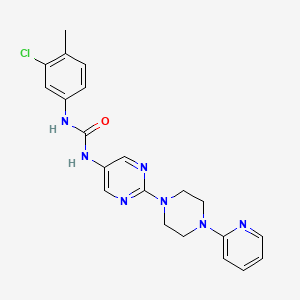

![N-(3-chloro-4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2531974.png)

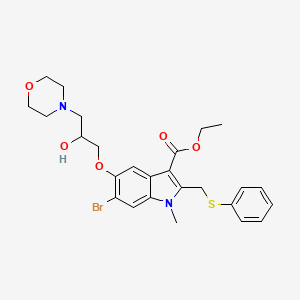

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-triethoxybenzoate](/img/structure/B2531980.png)